P1,P4-Di(adenosine-5') tetraphosphate ammonium salt

Description

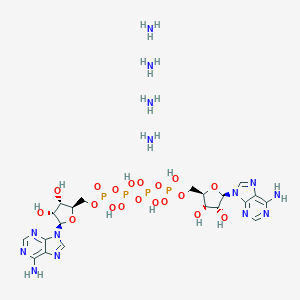

Chemical Structure and Synthesis The compound 5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt (CAS: 102783-36-8, molecular formula: C₂₀H₄₀N₁₄O₁₉P₄) is a dinucleoside polyphosphate derivative featuring two adenosine moieties linked via a tetraphosphate bridge, with a tetraammonium counterion . Its InChIKey (JTLRVYSRZSPJKJ-UHFFFAOYSA-N) confirms structural uniqueness, distinguishing it from simpler adenosine phosphates like ATP or ADP.

Synthesis Pathways This compound is synthesized enzymatically by yeast acetyl-CoA synthetase (EC 6.2.1.1), which catalyzes the transfer of a phosphate group from tripolyphosphate (P3) or tetrapolyphosphate (P4) to ATP, forming adenosine 5'-tetraphosphate (p4A) or pentaphosphate (p5A) . Key experimental conditions include:

- pH Optimum: 6.0–6.5 (MES-KOH buffer) .

- Cation Dependence: Mg²⁺ or Mn²⁺ (5 mM) enhances synthesis rates .

- Substrate Specificity: ATP, ATPγS, and acetyl-AMP are effective substrates, with relative synthesis rates of 100, 62, and 80, respectively .

Physiological Role While its exact biological role remains unclear, adenosine tetraphosphates (p4N) are potent inhibitors of enzymes like asymmetrical dinucleoside tetraphosphatase (Ki in nanomolar range) and guanylate cyclase (Ki in micromolar range) . The tetraammonium salt form likely improves solubility for experimental applications, such as studying nucleotide-mediated signaling or enzyme kinetics .

Properties

CAS No. |

102783-36-8 |

|---|---|

Molecular Formula |

C20H40N14O19P4 |

Molecular Weight |

904.5 g/mol |

IUPAC Name |

tetraazanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 |

InChI Key |

COBCSHRAXKIEQE-LKZCCGPLSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N |

Origin of Product |

United States |

Preparation Methods

Leucyl-tRNA Synthetase-Catalyzed Condensation

Leucyl-tRNA synthetase from Bacillus stearothermophilus efficiently synthesizes P¹,P⁴-di(adenosine 5'-)tetraphosphate (Ap₄A) from ATP under mild aqueous conditions. The reaction mechanism involves:

-

Activation of ATP : The enzyme binds ATP and leucine, forming an enzyme-bound adenylate intermediate.

-

Nucleophilic Attack : A second ATP molecule attacks the α-phosphate of the adenylate, displacing leucine and forming the P¹,P⁴-phosphoanhydride bond.

-

Byproduct Suppression : Coupling with an ATP regeneration system (acetate kinase and adenylate kinase) minimizes byproducts like ADP and AMP, achieving a 96% yield of Ap₄A.

Optimization Parameters :

Yeast Acetyl-CoA Synthetase-Mediated Synthesis

Saccharomyces cerevisiae acetyl-CoA synthetase catalyzes the synthesis of adenosine 5'-tetraphosphate (p₄A) from ATP and tripolyphosphate (P₃). Key features include:

-

Divalent Cation Dependence : Mg²⁺ is essential, though Zn²⁺, Co²⁺, or Mn²⁺ partially substitute.

-

pH Sensitivity : Optimal activity occurs at pH 6.3–7.5, with a 7.4 nmol mg⁻¹ min⁻¹ rate of acetyl-CoA formation under standard conditions.

Limitations :

Firefly Luciferase-Catalyzed Dinucleotide Formation

Firefly luciferase synthesizes Ap₄A via a two-step mechanism involving luciferin-activated AMP intermediates:

-

Enzyme-Luciferin-AMP Complex Formation :

-

AMP Transfer to ATP :

Substrate Flexibility : GTP and dATP also serve as substrates but with 30–50% lower efficiency compared to ATP.

Chemical Phosphorylation Approaches

Chemical synthesis routes address limitations in enzymatic specificity and enable large-scale production.

Two-Step Phosphorylation via Activated Intermediates

A patented method (WO2010150791A1) outlines a two-step phosphorylation process:

-

Step A : Adenosine is protected at the 2',3'-hydroxyl groups using p-chlorobenzoyl chloride, forming a stable intermediate (yield: 69%).

-

Step B : Phosphorylation with triphosphate derivatives in dimethylformamide (DMF) using carbodiimide condensing agents (e.g., dicyclohexylcarbodiimide).

Reaction Conditions :

-

Solvent : Anhydrous DMF or dimethylacetamide.

-

Temperature : 40°C for 24 hours.

-

Workup : Tributylamine salt precipitation and ion-exchange chromatography yield the tetraammonium salt form.

Advantages :

Pyrophosphate Coupling Using Morpholidate Reagents

Reiss and Moffatt’s classical method involves adenosine 5'-phosphomorpholidate and pyrophosphate in anhydrous pyridine. While this approach yields 4–24% Ap₄A, it requires:

-

Strict Anhydrous Conditions : To prevent hydrolysis of the morpholidate intermediate.

-

Extended Reaction Times : 48–72 hours for complete coupling.

Modern Modifications :

Comparative Analysis of Synthesis Methods

| Parameter | Enzymatic (Leucyl-tRNA Synthetase) | Chemical (Two-Step Phosphorylation) |

|---|---|---|

| Yield | 96% | 0.3–0.8% |

| Reaction Time | 2–4 hours | 24–48 hours |

| Scalability | High (mg to gram scale) | Moderate (requires specialized equipment) |

| Byproducts | Minimal (PPi, ADP) | Protected intermediates, unreacted ATP |

| Cost | Low (regenerable ATP system) | High (anhydrous solvents, condensing agents) |

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted nucleotides and salts:

-

Ion-Exchange Chromatography : DEAE-Sephadex A-25 with a linear NH₄HCO₃ gradient (0.1–0.5 M) resolves Ap₄A from ATP and ADP.

-

HPLC Validation : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with 50 mM KH₂PO₄ (pH 6.0) confirm ≥98% purity.

Critical Quality Attributes :

Chemical Reactions Analysis

HU-331 undergoes various chemical reactions, including:

Oxidation: The primary reaction involved in its synthesis from cannabidiol.

Reduction: HU-331 can be reduced to its corresponding hydroquinone.

Substitution: It can undergo substitution reactions at the quinone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

HU-331 has been extensively studied for its anticancer properties. It has shown high efficacy against human cancer cell lines in vitro and in vivo . The compound inhibits DNA topoisomerase II, which is crucial for DNA replication and cell division, making it a potent anticancer agent . Additionally, HU-331 has been explored for its potential in treating other diseases, including inflammatory conditions .

Mechanism of Action

HU-331 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This inhibition prevents the enzyme from introducing breaks into the DNA strands, thereby hindering DNA replication and cell division . Unlike other topoisomerase inhibitors, HU-331 does not cause DNA damage, making it less toxic to normal cells . The molecular targets and pathways involved include the stabilization of the topoisomerase-DNA complex and the inhibition of the enzyme’s catalytic activity .

Comparison with Similar Compounds

Degradation Mechanisms

- p4A/p4G : Hydrolyzed by cytosolic exopolyphosphatases (Km = 100 µM for p4A; 80 µM for p4G) to ATP + Pi .

- Ap4A : Cleaved by asymmetrical dinucleoside tetraphosphatase to AMP + ATP .

Inhibitory Effects and Kinetic Parameters

Biological Activity

5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt, also known by its CAS number 102783-36-8, is a complex nucleotide compound that has garnered interest due to its potential biological activities. This article delves into its molecular characteristics, biological roles, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHNOP

- Molecular Weight : 904.51 g/mol

- InChIKey : JTLRVYSRZSPJKJ-UHFFFAOYSA-N

The compound consists of an adenosine backbone linked to a pentahydrogen tetraphosphate moiety, which contributes to its unique biochemical properties.

Physiological Roles

- Intraocular Pressure Regulation :

- Vascular Regulation :

-

Cell Signaling :

- As a nucleotide derivative, it is hypothesized that it may participate in various signaling pathways within cells, influencing metabolic processes and cellular responses to stimuli.

Table 1: Summary of Biological Activities

| Study Reference | Organism | Biological Activity | Findings |

|---|---|---|---|

| Rabbits | Intraocular Pressure | Reduced pressure observed in aqueous humor | |

| Rats | Vascular Regulation | Suggested regulatory role in rat aorta |

Research Findings

- A study highlighted the compound's ability to modulate biochemical pathways related to energy metabolism and signaling cascades in mammalian systems. The findings point towards its potential use in therapeutic contexts, particularly where ATP-related pathways are involved.

- Another investigation focused on the pharmacokinetics of the compound, revealing that it has favorable absorption characteristics when administered orally, making it a candidate for further drug development.

Mechanistic Insights

The biological activity of 5'-(pentahydrogen tetraphosphate)adenosine is largely attributed to its structural similarity to ATP and other nucleotides. This similarity allows it to interact with various enzymes and receptors involved in cellular signaling and energy transfer processes.

Q & A

Q. What contradictions exist in experimental data on pH-dependent synthesis rates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.